

Preclinical Profile of Tedalinab: A Selective Cannabinoid Receptor 2 (CB2) Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tedalinab

Cat. No.: B611276

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Introduction

Tedalinab (GRC-10693) is a potent and highly selective cannabinoid receptor 2 (CB2) agonist that was under development by Glenmark Pharmaceuticals for the treatment of neuropathic pain and osteoarthritis.[1][2] Preclinical research has highlighted the therapeutic potential of selective CB2 agonists in managing chronic pain and inflammation without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This technical guide synthesizes the available preclinical information on **Tedalinab** and provides a broader context based on studies of other selective CB2 agonists in animal models.

While specific quantitative data and detailed experimental protocols for **Tedalinab** are not extensively available in the public domain, this document extrapolates from established methodologies in the field to provide a comprehensive overview for research and drug development professionals.

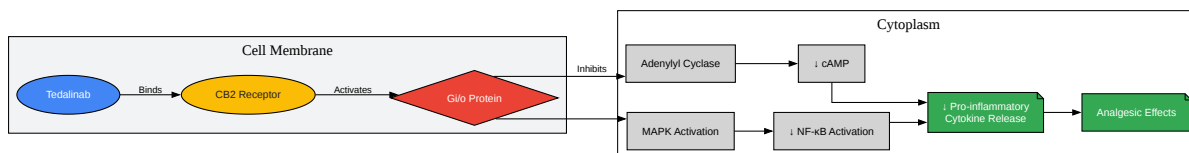
Core Concepts: The Role of CB2 Agonism in Pain and Inflammation

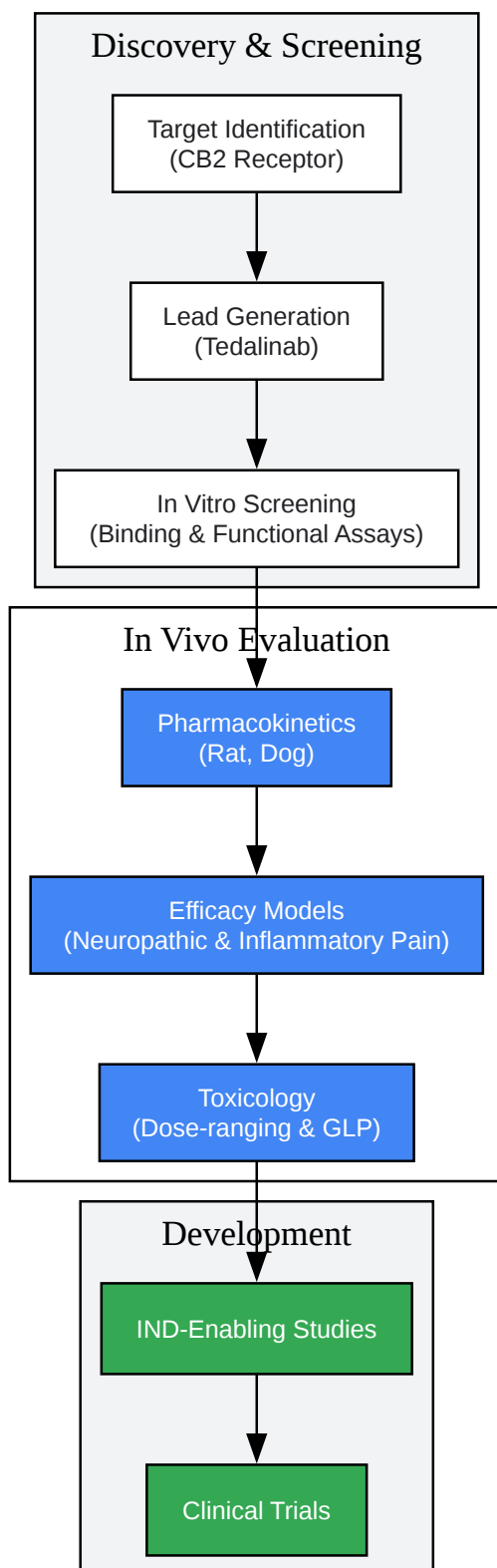
The endocannabinoid system is a key regulator of pain and inflammation. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. Selective CB2 agonists like **Tedalinab** are designed to harness these

therapeutic benefits while avoiding the psychoactive effects mediated by the CB1 receptor, which is abundant in the central nervous system.

Signaling Pathway of CB2 Receptor Activation

Activation of the CB2 receptor by an agonist like **Tedalinab** initiates a signaling cascade that ultimately leads to reduced inflammation and pain sensation.





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References

- 1. Antinociceptive effects of the selective CB2 agonist MT178 in inflammatory and chronic rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
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